2-Oxazolidinone, 3,5,5-trimethyl-
Description
Classification and Structural Features within the Oxazolidinone Family
2-Oxazolidinone (B127357), 3,5,5-trimethyl- belongs to the family of oxazolidinones, which are five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom in the ring. Specifically, it is a derivative of 2-oxazolidinone , meaning the carbonyl group is at the second position of the ring. The nomenclature "3,5,5-trimethyl-" indicates the presence of a methyl group on the nitrogen atom at position 3 and two methyl groups on the carbon atom at position 5.
The core 2-oxazolidinone structure is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The substituents on this ring system play a crucial role in modulating the biological activity, physicochemical properties, and pharmacokinetic profile of the molecule. The gem-dimethyl substitution at the 5-position is a common structural motif in organic chemistry, often introduced to study steric effects or to block metabolic pathways. The N-methylation at the 3-position can influence the compound's polarity, solubility, and its ability to participate in hydrogen bonding.
A related, though structurally distinct, compound is Trimethadione , which is chemically named 3,5,5-trimethyloxazolidine-2,4-dione. glpbio.comchemicalbook.com This compound, featuring an additional carbonyl group, is a well-known anticonvulsant agent. glpbio.com This highlights how subtle changes in the oxazolidinone core can lead to vastly different biological applications.
Historical Context of 2-Oxazolidinone Discovery and Early Research
The parent compound, 2-oxazolidinone , was first reported in 1888 by the German chemist Siegmund Gabriel. wikipedia.org His initial synthesis involved the reaction of bromoethylamine hydrobromide with silver carbonate. wikipedia.org However, extensive research and recognition of the oxazolidinone scaffold's potential in medicinal chemistry came much later.
Significance of 2-Oxazolidinone Scaffolds in Modern Synthetic Chemistry
The 2-oxazolidinone scaffold is of paramount importance in modern synthetic chemistry, primarily due to two key roles: as a chiral auxiliary and as a core component of biologically active molecules.
Chiral oxazolidinones, particularly those substituted at the 4 and 5 positions, are widely used as "Evans auxiliaries." These temporary attachments to a substrate guide the stereochemical outcome of a wide range of chemical reactions, including aldol (B89426) reactions and Diels-Alder reactions, allowing for the synthesis of single-enantiomer products. wikipedia.org
Furthermore, the 2-oxazolidinone ring is a fundamental component of several important pharmaceuticals. The most prominent example is Linezolid , an antibiotic used to treat serious infections caused by Gram-positive bacteria. wikipedia.org The success of Linezolid has spurred significant research into the synthesis and modification of the 2-oxazolidinone scaffold to develop new therapeutic agents.
The lack of specific research on 2-Oxazolidinone, 3,5,5-trimethyl- suggests that its particular substitution pattern may not have yet yielded properties of significant interest to the broader scientific community, or that such research has not been published in publicly accessible domains. The potential steric hindrance from the gem-dimethyl group at the 5-position and the N-methyl group could influence its reactivity and binding capabilities in ways that are yet to be explored.
Structure
3D Structure
Properties
CAS No. |
62432-75-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4-7(3)5(8)9-6/h4H2,1-3H3 |
InChI Key |
FIFQWCKXIHBTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)O1)C)C |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways of 2 Oxazolidinone, 3,5,5 Trimethyl
Elucidation of Reaction Mechanisms for Key Transformations
Detailed mechanistic studies for key transformations involving 2-Oxazolidinone (B127357), 3,5,5-trimethyl- are not readily found in the current body of scientific literature. General reaction mechanisms for the 2-oxazolidinone ring system typically involve nucleophilic attack at the carbonyl carbon (C2), or reactions involving functional groups attached to the nitrogen (N3) or carbon (C4 and C5) atoms of the ring.
For instance, the synthesis of 2-oxazolidinones can often proceed via the cyclization of β-amino alcohols with phosgene (B1210022) or its equivalents, or through the reaction of aziridines with carbon dioxide. researchgate.net A plausible synthetic route to 3,5,5-trimethyl-2-oxazolidinone would involve the reaction of 2-amino-2-methyl-1-propanol (B13486) with a suitable carbonyl source, followed by N-methylation.
Transformations of the 2-oxazolidinone ring itself, such as hydrolysis, typically proceed through nucleophilic acyl substitution at the C2 carbonyl group. The stability of the ring towards hydrolysis is influenced by the substituents present.
Influence of Substituent Effects on Reactivity and Selectivity in 2-Oxazolidinone Systems
The reactivity and selectivity of the 2-oxazolidinone core are significantly influenced by the nature of the substituents at various positions on the ring. These effects can be broadly categorized as electronic and steric effects.
Steric and Electronic Directing Effects of Methyl Groups at Positions 3 and 5
The 3,5,5-trimethyl substitution pattern imparts specific steric and electronic characteristics to the 2-oxazolidinone ring, which in turn govern its reactivity.
Electronic Effects:
The methyl group at the N3 position is an electron-donating group (+I effect). This increases the electron density on the nitrogen atom and, to a lesser extent, on the adjacent carbonyl carbon. This has several consequences:
Basicity of Nitrogen: The N-methyl group enhances the basicity of the nitrogen atom compared to an unsubstituted 2-oxazolidinone.
Nucleophilicity of the Carbonyl Oxygen: The increased electron density on the carbonyl group can enhance the nucleophilicity of the carbonyl oxygen, potentially influencing its interaction with electrophiles or Lewis acids.
Reactivity towards Electrophiles: The electron-donating nature of the N-methyl group can influence the reactivity of the ring towards electrophiles.
Steric Effects:
The most significant steric influence in 3,5,5-trimethyl-2-oxazolidinone arises from the gem-dimethyl group at the C5 position.
Steric Hindrance: The two methyl groups at C5 create considerable steric bulk around this end of the molecule. This steric hindrance can impede the approach of reagents to the C5 position and the adjacent C4 position.
Shielding of the Ring: The bulky C5 substituents can shield one face of the oxazolidinone ring, potentially directing incoming reagents to the less hindered face in reactions involving the ring itself.
The interplay of these steric and electronic effects is crucial in determining the outcome of reactions involving this specific oxazolidinone derivative. For example, in reactions where the oxazolidinone acts as a chiral auxiliary (though the 3,5,5-trimethyl derivative is achiral), the steric bulk at C5 would play a dominant role in directing the stereochemical outcome of reactions at a substituent attached to the nitrogen.
Computational Chemistry Studies on Reaction Intermediates and Transition States
Specific computational chemistry studies dedicated to the reaction intermediates and transition states of 3,5,5-trimethyl-2-oxazolidinone are not prominently featured in the surveyed literature. However, computational methods are powerful tools for understanding reaction mechanisms in related systems.
Density Functional Theory (DFT) calculations are commonly employed to:
Determine Ground State Geometries: To understand the most stable conformation of the molecule and the spatial arrangement of the methyl groups.
Map Reaction Pathways: To calculate the energy profiles of potential reaction pathways, identifying transition states and intermediates.
Analyze Electronic Structure: To visualize molecular orbitals (HOMO, LUMO) and electrostatic potential maps, which provide insights into the reactive sites of the molecule. For instance, the location of the highest occupied molecular orbital (HOMO) would indicate the most likely site for electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) would indicate the site for nucleophilic attack.
Quantify Steric and Electronic Effects: Computational methods can be used to quantify the energetic contributions of steric and electronic effects of the substituents on the stability of intermediates and transition states.
For 3,5,5-trimethyl-2-oxazolidinone, computational studies could elucidate the precise nature of the ring conformation and the energetic barriers for various transformations. Such studies would be invaluable in predicting its reactivity and in the rational design of reactions utilizing this specific heterocyclic building block.
Applications of 2 Oxazolidinone, 3,5,5 Trimethyl in Asymmetric Organic Synthesis
Role as Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are covalently attached to a prochiral substrate, inducing facial selectivity in subsequent chemical transformations. This strategy results in the formation of one diastereomer in preference to others. After the desired stereocenter(s) have been installed, the auxiliary is cleaved and can often be recovered for reuse. Oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries due to their high stereodirecting ability and predictable outcomes. wikipedia.orgwikiwand.com
The effectiveness of oxazolidinone auxiliaries stems from their rigid, well-defined conformational preferences upon N-acylation and subsequent metal chelation. The original Evans auxiliaries are typically substituted at the C(4) position (e.g., with isopropyl or benzyl (B1604629) groups derived from natural amino acids like valine or phenylalanine). When an N-acyl derivative of an Evans auxiliary is deprotonated to form an enolate, the C(4) substituent sterically blocks one face of the enolate, directing incoming electrophiles to the opposite face. This approach has been successfully applied to a multitude of stereoselective transformations. wikipedia.orgharvard.edu
However, the Evans system has certain limitations. To address these, the SuperQuat family of chiral auxiliaries was developed, which incorporates geminal disubstitution at the C(5) position, as seen in 2-Oxazolidinone (B127357), 3,5,5-trimethyl-. utm.myrsc.orgbohrium.com The design of these C(5)-disubstituted auxiliaries confers two significant advantages over the parent Evans systems. rsc.org
Enhanced Diastereofacial Selectivity : The geminal dimethyl group at C(5) forces the C(4) substituent to adopt a conformation where it projects towards the N-acyl group. rsc.orgresearchgate.net This rigidifies the system and provides a more effective steric shield for one face of the derived enolate, leading to superior diastereoselectivity in many reactions. rsc.orgrsc.org
Improved Cleavage and Recyclability : The steric bulk of the C(5) substituents hinders nucleophilic attack at the endocyclic carbonyl group of the oxazolidinone ring. rsc.orgrsc.org This reduces the likelihood of undesired cleavage of the auxiliary itself and facilitates its removal under milder conditions, improving recovery and recycling rates. rsc.org
These design enhancements have expanded the utility and efficiency of oxazolidinone auxiliaries in complex molecule synthesis. rsc.orgresearchgate.net
The N-acyl derivatives of 2-Oxazolidinone, 3,5,5-trimethyl- and related SuperQuat auxiliaries are powerful tools for controlling stereochemistry in a variety of crucial carbon-carbon bond-forming reactions. acs.org
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating chiral carboxylic acid derivatives. wikiwand.comrsc.org The process involves deprotonation of the N-acyl auxiliary with a strong base to form a Z-enolate, which is then trapped by an electrophile (e.g., an alkyl halide). wikiwand.comwilliams.edu The stereochemistry of the newly formed stereocenter is dictated by the chiral auxiliary.
The SuperQuat system has demonstrated significant advantages in this area. The enhanced facial bias provided by the C(5)-gem-dimethyl group often leads to higher diastereoselectivity compared to traditional Evans auxiliaries. rsc.org For example, in the synthesis of bicyclo[1.1.1]pentanes (BCPs) featuring adjacent stereocenters, the use of a SuperQuat auxiliary was key to achieving high diastereoselectivity in the enolate functionalization step. researchgate.net
| Reaction | Auxiliary System | Electrophile | Diastereomeric Ratio (dr) |
| Alkylation | Evans Auxiliary | Allyl Iodide | Typically >95:5 |
| Alkylation | SuperQuat Auxiliary | Various Alkyl Halides | Often >98:2, superior to Evans in matched cases |
This table presents generalized data based on findings in the literature. Specific results can vary based on substrate and reaction conditions. williams.edu
The aldol (B89426) reaction is one of the most powerful methods for C-C bond formation and the construction of polyketide natural products. researchgate.netmit.edu Chiral oxazolidinone auxiliaries are extensively used to control the stereochemical outcome of these reactions. wikipedia.orgwikiwand.com N-propionyl oxazolidinones, upon conversion to their boron enolates, typically react with aldehydes to produce syn-aldol adducts with very high diastereoselectivity. mit.eduscielo.org.mx
The influence of the SuperQuat framework has also been explored in aldol-type transformations. In a diastereoselective Reformatsky reaction, which can be considered an alternative to an acrylate (B77674) aldol reaction, substrates incorporating geminally C(5)-disubstituted auxiliaries generally provided superior levels of diastereoselectivity compared to their Evans counterparts. rsc.org This highlights the potential of the 5,5-dimethyl substitution pattern to enhance stereocontrol in reactions involving the addition of enolates to carbonyl compounds.
| Reaction Type | Auxiliary System | Key Features | Typical Product | Diastereoselectivity |
| Boron-Mediated Aldol | Evans | Z-enolate, chelated transition state | syn-Adduct | High (>95% de) |
| Reformatsky Reaction | SuperQuat (R=Me) | Sm(II)-mediated | syn-Adduct | High (Superior to Evans counterpart) |
Data compiled from reviews on aldol reactions and SuperQuat auxiliaries. rsc.orgmit.eduscielo.org.mx
Asymmetric conjugate additions, or Michael additions, are vital for the stereoselective formation of C-C and C-X bonds at the β-position of α,β-unsaturated carbonyl systems. sigmaaldrich.com Oxazolidinone auxiliaries attached to the carbonyl component can effectively direct the approach of a nucleophile.
This strategy has been successfully applied to the sulfa-Michael addition, where thiols are used as nucleophiles to create chiral sulfur-containing compounds. nih.gov While much of the recent focus in this area has been on developing bifunctional organocatalysts for the reaction with α,β-unsaturated N-acylated oxazolidin-2-ones, the inherent stereodirecting ability of the auxiliary itself is fundamental to the transformation. nih.gov The rigid conformation of the N-enoyl system, influenced by the auxiliary's substituents, dictates the facial approach of the incoming nucleophile, thereby controlling the absolute stereochemistry of the newly formed chiral center.
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the synthesis of cyclic systems with multiple stereocenters. researchgate.net When one of the components (e.g., the dienophile) is attached to a chiral auxiliary, the stereochemical course of the reaction can be controlled with high precision. acs.orgresearchgate.net
N-enoyl derivatives of oxazolidinone auxiliaries are excellent dienophiles in asymmetric Diels-Alder reactions. The Lewis acid-promoted reaction with a diene proceeds through a transition state where the auxiliary's C(4) substituent blocks one face of the double bond, leading to a highly diastereoselective cycloaddition. wikipedia.orgresearchgate.net While specific examples detailing the performance of the 3,5,5-trimethyl-2-oxazolidinone in Diels-Alder reactions are less common in broad reviews, the design principles of the SuperQuat system suggest that its enhanced facial shielding would be beneficial in controlling the endo/exo selectivity and the diastereofacial approach of the diene. rsc.org The utility of oxazolidinones also extends to [3+2] cycloaddition reactions, providing a route to functionalized five-membered rings. mdpi.comresearchgate.net
Auxiliary Recovery and Cleavage Strategies for Target Molecule Release
A critical step in the application of a chiral auxiliary is its efficient removal from the elaborated substrate to release the target molecule and, ideally, to recover the auxiliary for reuse. The cleavage of the N-acyl bond of an oxazolidinone auxiliary is the most common strategy. While methods are well-established for common Evans' auxiliaries, these principles are applicable to derivatives like 3,5,5-trimethyl-2-oxazolidinone. The choice of cleavage reagent dictates the functionality of the released product, such as a carboxylic acid, alcohol, or aldehyde. wikipedia.orgwilliams.edu
Common methods involve nucleophilic attack at the exocyclic carbonyl group. Hydrolytic cleavage under basic conditions, for example with lithium hydroxide (B78521) or sodium hydroxide, typically yields the corresponding carboxylic acid. For milder conditions, alkaline hydrogen peroxide (e.g., LiOH/H₂O₂) is frequently employed to form the carboxylic acid, minimizing the risk of racemization or side reactions. williams.edu
Reductive cleavage provides access to the corresponding alcohol. Reagents like lithium borohydride (B1222165) (LiBH₄) or sodium borohydride (NaBH₄) are effective for this transformation. researchgate.net Other specialized reagents, such as potassium trimethylsilanolate, have been developed for efficient cleavage under specific conditions, sometimes removing other protecting groups simultaneously.
The recovery of the 3,5,5-trimethyl-2-oxazolidinone auxiliary after cleavage is crucial for the economic viability of a synthetic route. Following the reaction, the auxiliary can typically be separated from the product through standard purification techniques like extraction or chromatography. Its stability to the various cleavage conditions allows for high recovery yields. sigmaaldrich.com
Table 1: Common Cleavage Strategies for N-Acyl Oxazolidinone Auxiliaries
| Reagent(s) | Product Functional Group | Typical Conditions | Reference |
|---|---|---|---|
| Lithium Hydroxide (LiOH) / Hydrogen Peroxide (H₂O₂) | Carboxylic Acid | THF/water, 0°C | williams.edu |
| Sodium Methoxide (NaOMe) | Methyl Ester | Methanol (B129727), 0°C to RT | researchgate.net |
| Lithium Borohydride (LiBH₄) | Primary Alcohol | THF or Diethyl Ether, 0°C | researchgate.net |
| Potassium Trimethylsilanolate (KOTMS) | Carboxylic Acid | THF, 75°C | |
| Sodium Hydroxide (NaOH) | Carboxylic Acid | Methanol/water, reflux |
Derivatization of the 2-Oxazolidinone, 3,5,5-trimethyl- Scaffold for Synthetic Intermediates
The 2-Oxazolidinone, 3,5,5-trimethyl- scaffold can itself serve as a starting material for the synthesis of other valuable intermediates. Derivatization typically occurs at the nitrogen atom (N-3), which bears a replaceable hydrogen atom.
A straightforward derivatization is nitrosation. The reaction of 4,5,5-trimethyl-oxazolidin-2-one with a nitrosating agent can yield 4,5,5-trimethyl-3-nitroso-oxazolidin-2-one. Another common modification is silylation. For instance, 3-Trimethylsilyl-2-oxazolidinone is used as a silylating agent for various functional groups, indicating that the N-H bond of the oxazolidinone ring is reactive towards silyl (B83357) chlorides or other silylating reagents. chemicalbook.com This modification can be used to protect the nitrogen or to activate the molecule for subsequent reactions.
Furthermore, the broader class of oxazolidinones serves as a versatile scaffold in medicinal chemistry for creating libraries of biologically active compounds. researchgate.netresearchgate.net For example, N-arylation followed by modification of substituents on the oxazolidinone ring is a key strategy in the synthesis of antibiotics like Linezolid. orientjchem.org A common synthetic route involves introducing a functionalized side chain, such as a chloromethyl group at the C-5 position, which can then be converted into a variety of other groups, including amines via phthalimide (B116566) intermediates, to generate diverse analogues. orientjchem.org
Table 3: Examples of Derivatization of the Oxazolidinone Scaffold
| Starting Material | Reagent(s) | Product | Type of Derivatization | Reference |
|---|---|---|---|---|
| 4,5,5-trimethyl-oxazolidin-2-one | Nitrosating Agent (e.g., NaNO₂, HCl) | 4,5,5-trimethyl-3-nitroso-oxazolidin-2-one | N-Nitrosation | |
| 2-Oxazolidinone | Trimethylsilyl (B98337) Chloride (TMSCl) | 3-Trimethylsilyl-2-oxazolidinone | N-Silylation | chemicalbook.com |
| (5R)-5-(Chloromethyl)-3-aryl-2-oxazolidinone | Potassium Phthalimide | (S)-N-[[3-aryl-2-oxo-5-oxazolidinyl]methyl]phthalimide | C-5 Side-chain modification | orientjchem.org |
Advanced Analytical Techniques for Structural and Mechanistic Characterization in 2 Oxazolidinone Chemistry
Spectroscopic Methods for Stereochemical Assignment and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the structure of 2-oxazolidinone (B127357) derivatives and confirming their purity. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral chromatography are primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural confirmation and stereochemical assignment. acs.orgnih.gov For a compound like 2-Oxazolidinone, 3,5,5-trimethyl-, ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.
¹H NMR: The proton NMR spectrum would confirm the presence of the key functional groups. For instance, the N-methyl group would appear as a singlet, while the two C5-methyl groups would also likely be a singlet due to their equivalence. The protons on the C4 methylene (B1212753) group would typically appear as a multiplet. The specific chemical shifts are highly sensitive to the molecule's conformation and substitution pattern.
¹³C NMR: The carbon spectrum is used to identify all unique carbon atoms, including the characteristic carbonyl carbon (C=O) of the oxazolidinone ring, which typically resonates at a distinct downfield shift.
Stereochemistry: For chiral oxazolidinones, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by measuring through-space interactions between protons. nih.gov
Mass Spectrometry (MS) is primarily used to determine the molecular weight of the compound and to gain structural insights through fragmentation analysis. researchgate.netnih.gov Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. The fragmentation patterns of oxazolidinone derivatives can be complex but often involve characteristic cleavages of the heterocyclic ring, providing confirmation of the core structure. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula with high accuracy. nih.gov
Purity Assessment is often accomplished using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique. For chiral oxazolidinones, which are common in asymmetric synthesis, determining the enantiomeric purity is critical. nih.gov This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.comresearchgate.netregistech.com Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, also serves as an effective alternative for enantioseparation. nih.gov The resolution between enantiomeric peaks in the chromatogram allows for the precise quantification of enantiomeric excess (ee). nih.gov
Table 1: Representative Chromatographic Conditions for Chiral Purity Analysis of Oxazolidinone Derivatives
| Technique | Chiral Stationary Phase / Selector | Mobile Phase / Buffer | Flow Rate / Conditions | Detector | Reference |
|---|---|---|---|---|---|
| Chiral HPLC | Astec® CHIROBIOTIC® T | 0.5% triethylamine (B128534) acetate (B1210297) (pH 4.1) : methanol (B129727) (80:20) | 1 mL/min | UV, 254 nm | sigmaaldrich.com |
| Chiral HPLC | Chiralpak AD-H (amylose-based) | n-hexane : 2-propanol : methanol : trifluoroacetic acid (80:10:10:0.4) | 1.0 mL/min | Not Specified | researchgate.net |
| Chiral CE | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | 50 mM phosphate (B84403) buffer (pH 6.0) | Not Applicable | Not Specified | nih.gov |
Kinetic Studies and Reaction Monitoring Techniques
Understanding the mechanism of reactions involving 2-oxazolidinones, such as their formation or ring-opening, requires kinetic analysis and real-time reaction monitoring. These studies provide data on reaction rates, activation parameters, and the influence of various factors like catalysts, solvents, and temperature.
Kinetic Studies often involve monitoring the change in concentration of a reactant or product over time, typically using spectroscopic methods like UV-Vis or NMR spectroscopy. nih.govresearchgate.net For example, the kinetics of the nucleophilic ring-opening of the oxazolidinone ring have been investigated to elucidate the mechanism, which can proceed via pathways like Sₙ2. nih.govresearchgate.net Such studies calculate thermodynamic activation parameters (ΔH‡, ΔS‡, ΔG‡) which give insight into the transition state of the rate-determining step. The influence of solvent polarity and ionic strength on the reaction rate can also provide crucial mechanistic information. researchgate.net
Reaction Monitoring Techniques allow for the real-time tracking of a chemical transformation as it happens. This is invaluable for optimizing reaction conditions and understanding complex reaction profiles.
In-situ FT-IR Spectroscopy: This technique can monitor the disappearance of reactant peaks (e.g., isocyanate and epoxide starting materials) and the appearance of the oxazolidinone carbonyl peak during a synthesis. It has been successfully applied to monitor reactions on solid-phase supports. acs.org
In-situ NMR Spectroscopy: NMR can be used to follow the progress of reactions in solution, providing quantitative data on all NMR-active species present in the reaction mixture at any given time.
Microwave-Assisted Synthesis: This technology is often coupled with reaction monitoring to rapidly screen reaction conditions and observe the effects of microwave irradiation on reaction times and yields. researchgate.net
These techniques are critical for developing efficient and controlled synthetic routes to compounds like 2-Oxazolidinone, 3,5,5-trimethyl-, by providing a deep understanding of the underlying reaction mechanism. acs.org
Crystallographic Analysis of 2-Oxazolidinone Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. st-andrews.ac.uk For 2-oxazolidinone derivatives, this technique yields precise data on bond lengths, bond angles, and torsional angles, which unambiguously establishes the compound's absolute and relative stereochemistry.
The analysis of a crystal structure reveals key structural features. For example, in the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the oxazolidinone ring is nearly planar and is twisted relative to the plane of the attached phenyl ring. researchgate.net The analysis also details intermolecular interactions, such as hydrogen bonding. In many oxazolidinone structures, N-H···O hydrogen bonds link molecules together, forming chains or more complex three-dimensional networks in the crystal lattice. researchgate.netst-andrews.ac.uk This information is vital for understanding solid-state properties and intermolecular recognition.
Even for simple derivatives like 3-acetyloxazolidin-2-one, crystallographic data confirms a planar nitrogen atom and the orientation of the exocyclic carbonyl group relative to the ring. st-andrews.ac.uk This precise structural information is invaluable for rationalizing the stereochemical outcomes of reactions where oxazolidinones are used as chiral auxiliaries.
Table 2: Representative Crystallographic Data for a 2-Oxazolidinone Derivative
| Parameter | Value / Description | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |
| Key Torsion Angle (e.g., C2-C3-C4-C9) | 70.5 (5)° | Quantifies the twist between the oxazolidinone ring and a substituent. |
| Hydrogen Bonding | N—H···O interactions | Indicates key intermolecular forces that dictate crystal packing. |
| Data Source | Based on the analysis of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. researchgate.net |
Emerging Research Frontiers and Future Directions in 2 Oxazolidinone, 3,5,5 Trimethyl Studies
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes for valuable chemical compounds, and the synthesis of oxazolidinones is no exception. Traditional methods often rely on hazardous reagents like phosgene (B1210022). ionike.com Modern research, however, is pivoting towards more environmentally benign alternatives.
One promising green approach is the utilization of carbon dioxide (CO₂) as a C1 source. rsc.orgmdpi.com This method is attractive due to the abundance and low cost of CO₂. For instance, a highly efficient synthesis of 2-oxazolidinones has been described from five-membered cyclic carbonates and β-aminoalcohols. rsc.org Another innovative strategy involves the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂, catalyzed by a recyclable CuBr/ionic liquid system, which demonstrates high turnover numbers even at atmospheric pressure. mdpi.com Adapting these methods for the synthesis of 2-Oxazolidinone (B127357), 3,5,5-trimethyl- would involve starting with a suitably substituted β-aminoalcohol, namely 2-amino-2-methyl-1-propanol (B13486), and reacting it with a carbonyl source under green conditions.
Deep eutectic solvents (DESs) represent another frontier in green synthesis. A ternary DES comprising choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed as both a catalyst and reaction medium for the efficient construction of 3,5-disubstituted oxazolidinones from epoxides, amines, and dimethyl carbonate. researchgate.net This solvent-free approach offers simple reaction conditions and leverages sustainable materials. researchgate.netnih.gov
Furthermore, the development of solid, recyclable catalysts, such as magnetic binary Mg/Fe oxides, provides a pathway for cleaner production processes by simplifying catalyst separation and reuse. ionike.com These catalysts have proven effective in the synthesis of 2-oxazolidinones from epoxides and carbamates. ionike.com The application of these solid base catalysts to the synthesis of the title compound could significantly reduce waste and improve process economics.
Table 1: Comparison of Green Synthetic Approaches for Oxazolidinones
| Synthetic Approach | Key Features | Potential for 2-Oxazolidinone, 3,5,5-trimethyl- | Reference |
|---|---|---|---|
| CO₂ as C1 Source | Utilizes an abundant, non-toxic, and renewable carbon source. Can be performed under mild conditions with appropriate catalysts. | High potential, using 2-amino-2-methyl-1-propanol as the starting amine. | rsc.orgmdpi.com |
| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst; often biodegradable and low-cost; allows for solvent-free conditions. | Applicable by reacting a suitable epoxide with N-methylamine and a carbonate source in a DES. | researchgate.net |
| Magnetic Solid Base Catalysis | Heterogeneous catalyst is easily separable and recyclable, minimizing waste. | Feasible starting from a corresponding epoxide and methyl carbamate (B1207046). | ionike.com |
| Organocatalysis | Metal-free catalysis avoids issues of metal contamination and toxicity. Polystyrene-supported catalysts allow for continuous flow synthesis. | Highly suitable, particularly for continuous manufacturing processes. | rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Selectivity, particularly enantioselectivity, is paramount in the synthesis of chiral molecules for pharmaceutical and other applications. Research into novel catalytic systems for oxazolidinone synthesis is focused on achieving higher yields and superior stereochemical control.
For the enantioselective synthesis of 2-oxazolidinones, ruthenium(II)-NHC (N-heterocyclic carbene) complexes have emerged as powerful catalysts for the asymmetric hydrogenation of 2-oxazolones, yielding products with excellent enantioselectivities (up to 96% ee). rsc.org While this applies to the synthesis of 4-substituted 2-oxazolidinones, the development of catalysts for controlling the stereocenter at C5, or for reactions involving a pre-existing chiral center, is an active area of investigation.
Bisphosphine-catalyzed mixed double-Michael reactions have been developed for the asymmetric synthesis of various azolidines, including oxazolidines, with high diastereoselectivity. nih.gov This methodology involves the reaction of amino acid-derived pronucleophiles with electron-deficient acetylenes and could be explored for constructing the oxazolidinone ring with control over multiple stereocenters. nih.gov
Copper-based catalytic systems have also shown great promise. A CuBr/ionic liquid system was developed for the three-component reaction to produce 2-oxazolidinones, exhibiting excellent activity with low metal loading. mdpi.com In other work, copper-catalyzed cascade reactions of N-(2-bromoallyl)amines with potassium bicarbonate as the C1 source provided an efficient route to oxazolidin-2-ones. acs.org The challenge for synthesizing the specific 3,5,5-trimethyl derivative lies in designing ligands and reaction conditions that accommodate the steric bulk of the gem-dimethyl group at the C5 position while maintaining high catalytic activity and selectivity.
Design of Next-Generation Oxazolidinone Chiral Auxiliaries
Oxazolidinones, popularized by David A. Evans, are renowned as highly effective chiral auxiliaries that control the stereochemical outcome of various transformations, including aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.orgrsc.org They function by temporarily attaching to a substrate, where their inherent chirality and sterically demanding substituents direct the approach of reagents to one face of the molecule. thieme-connect.comsigmaaldrich.com
The 2-Oxazolidinone, 3,5,5-trimethyl- structure possesses unique features that could be exploited in the design of new chiral auxiliaries. The gem-dimethyl group at the C5 position provides a distinct and rigid steric environment. This could offer different, and potentially advantageous, selectivity profiles compared to the more common phenyl or isopropyl substituents at the 4-position of traditional Evans auxiliaries. wikipedia.org The N-methyl group at the 3-position also influences the conformational properties and reactivity of any attached acyl group.
Future research in this area will likely focus on:
Synthesis and Evaluation: Preparing N-acyl derivatives of 2-Oxazolidinone, 3,5,5-trimethyl- and evaluating their performance in key stereoselective reactions.
Comparative Studies: Benchmarking the diastereoselectivity achieved with this new auxiliary against established auxiliaries like (S)-4-benzyl-2-oxazolidinone and (R)-4-phenyl-2-oxazolidinone.
Unique Applications: Exploring reactions where the unique steric and electronic properties of the 3,5,5-trimethyl substitution pattern might afford unprecedented levels of selectivity or enable previously difficult transformations.
The development of new auxiliaries is critical as no single auxiliary is optimal for all reaction types. thieme-connect.com The reliability and high selectivity often associated with chiral auxiliaries make them indispensable tools, and expanding the toolbox with novel structures like 2-Oxazolidinone, 3,5,5-trimethyl- is a key research frontier. rsc.org
Computational Design and Prediction of 2-Oxazolidinone Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design. For oxazolidinones, computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT), are being used to understand their behavior. researchgate.netnih.govnih.gov
QSAR studies have been extensively applied to series of oxazolidinone antibacterial agents to correlate their structural features with biological activity. researchgate.netnih.govbepls.com These models use descriptors related to steric, electronic, and quantum chemical properties to predict the activity of new, unsynthesized compounds. researchgate.net A 3D-QSAR model developed using the Comparative Molecular Field Analysis (CoMFA) method for a series of (S)-3-Aryl-5-substituted oxazolidinones showed high predictivity, and new compounds designed based on the model exhibited the expected high activity. nih.gov Similar methodologies could be applied to 2-Oxazolidinone, 3,5,5-trimethyl-, particularly if it were used as a scaffold for developing new bioactive agents.
Table 2: Examples of Computational Models Applied to Oxazolidinones
| Computational Method | Application | Key Findings/Predictions | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA) | Predicting antibacterial activity of (S)-3-Aryl-5-substituted oxazolidinones. | High predictive correlation (q² = 0.681). Steric and electrostatic fields are key determinants of activity. | nih.gov |
| QSAR with ANNs | Modeling nonlinear structure-activity relationships of oxazolidinone antibacterial agents. | Artificial Neural Networks (ANNs) can effectively model complex relationships where linear models may fail. | researchgate.net |
| Molecular Docking | Investigating binding modes of novel linezolid-based oxazolidinones to bacterial ribosomes. | Revealed higher binding affinities for new derivatives compared to linezolid, validating experimental results. | mdpi.com |
| DFT Studies | Investigating thermochemical properties of 2-oxazolidinone. | Provides data on enthalpy of formation and other thermodynamic parameters, crucial for understanding stability and reactivity. | researchgate.net |
Future computational work on 2-Oxazolidinone, 3,5,5-trimethyl- will likely involve:
DFT Calculations: To model the transition states of reactions where it is used as a chiral auxiliary. This would provide a theoretical basis for observed stereoselectivities and help in optimizing reaction conditions.
Conformational Analysis: To understand how the N-acyl group is oriented relative to the oxazolidinone ring, which is crucial for predicting the outcome of asymmetric transformations.
Development of Specific QSAR Models: If derivatives of this compound are explored for biological activity, building targeted QSAR models could rapidly accelerate the discovery of lead compounds by prioritizing the synthesis of the most promising candidates. mdpi.com
By integrating computational predictions with experimental work, researchers can accelerate the exploration of 2-Oxazolidinone, 3,5,5-trimethyl- in its various potential applications, from a building block in sustainable synthesis to a next-generation chiral auxiliary.
Q & A
Q. What are the primary synthetic routes for 3,5,5-trimethyl-2-oxazolidinone, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of intermediates like urethans derived from ethyl α-hydroxyisobutyrate and methyl isocyanate under anhydrous conditions. Heating the intermediates alone or with aqueous carbonate yields 60% product, avoiding challenges in methylation of precursors in aqueous media . Alternative methods involve alkylhaloformate carbonylation instead of phosgene, enabling safer synthesis of oxazolidinone derivatives . Key factors include solvent choice (DMF or chloroform), temperature control (reflux at ~80°C), and anhydrous conditions to prevent side reactions.
Q. How is solubility data for 3,5,5-trimethyl-2-oxazolidinone determined, and what solvents are optimal for its dissolution?
Solubility is experimentally determined using gravimetric or spectroscopic methods. The compound has a molar solubility of ~2.375 × 10⁰ mol/L in water at 25°C, with better solubility in polar aprotic solvents like DMF or chloroform due to its oxazolidinone ring’s dipole interactions. Temperature-dependent studies show increased solubility at elevated temperatures (e.g., 78–80°C) .
Q. What spectroscopic techniques are used to confirm the structure of 3,5,5-trimethyl-2-oxazolidinone derivatives?
Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1750–1850 cm⁻¹ for the oxazolidinone ring. Nuclear magnetic resonance (NMR) confirms substituent positions: methyl groups at C3 and C5 appear as singlets in ¹H NMR (δ ~1.3–1.5 ppm), while the oxazolidinone ring protons resonate at δ ~4.0–4.5 ppm. Elemental analysis validates molecular formula (e.g., C₆H₉NO₃) .
Q. How does pH affect the stability of 3,5,5-trimethyl-2-oxazolidinone in aqueous solutions?
The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strong alkaline environments (pH >10), cleaving the oxazolidinone ring to form secondary amines and CO₂. Stability studies recommend buffered solutions for long-term storage .
Q. What chromatographic methods are suitable for purity analysis of this compound?
Reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm) resolves impurities. Gas chromatography (GC) with flame ionization detection is also effective, using helium carrier gas and a temperature gradient from 50°C to 250°C at 10°C/min .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclization steps for analogues of 3,5,5-trimethyl-2-oxazolidinone?
Yield discrepancies (e.g., 60% vs. 72.6% in different methods ) arise from competing side reactions like over-alkylation. Optimization involves:
Q. How to resolve contradictions in spectral data for substituted oxazolidinones?
Contradictions in NMR/IR data (e.g., unexpected splitting in ¹H NMR) may arise from dynamic rotational isomerism. Variable-temperature NMR or computational modeling (DFT) can identify dominant conformers. For example, substituents at C3/C5 influence ring puckering, altering spectral profiles .
Q. What strategies enhance regioselectivity in electrophilic substitution reactions on the oxazolidinone ring?
Electron-withdrawing groups (e.g., nitro or chloro) at C3 direct electrophiles to C5 via resonance effects. For example, 3-(4'-chlorophenyl)-5-phenyl derivatives form preferentially when using chloro-substituted benzoyl bromes . Steric hindrance from 3,5,5-trimethyl groups further limits substitution to less hindered positions.
Q. How can aqueous solubility be improved for bioactive oxazolidinone derivatives without compromising stability?
Co-solvency (e.g., PEG-400/water mixtures) or salt formation (e.g., sodium or hydrochloride salts) enhances solubility. Prodrug strategies, such as esterification of the oxazolidinone’s carbonyl group, improve bioavailability while maintaining stability at physiological pH .
Q. What mechanistic insights explain failed cyclization attempts for higher homologs (e.g., 1,3-oxazines) using oxazolidinone synthesis protocols?
Larger rings (7–8 members) suffer from unfavorable entropy and strain. Computational studies (e.g., molecular mechanics) show that transition states for 6-membered oxazolidinones are more accessible than for 7-membered oxazines. Alternative methods, such as ring-expansion via photochemical [2+2] cycloaddition, may bypass these limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
